N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
N-(2-Methoxyethyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1H-imidazole core substituted with 4-methoxyphenyl and 4-methylphenyl groups at positions 5 and 2, respectively. The sulfanyl (-S-) bridge connects the imidazole ring to the acetamide moiety, which is further modified with a 2-methoxyethyl group.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-15-4-6-17(7-5-15)21-24-20(16-8-10-18(28-3)11-9-16)22(25-21)29-14-19(26)23-12-13-27-2/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXERFSZJCLEOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Construction via Cyclocondensation
The 1H-imidazole scaffold is typically assembled via the Debus-Radziszewski reaction, employing α-diketones or α-ketoaldehydes with aldehydes and ammonia. For C331-1354, a modified approach using 4-methoxybenzaldehyde and 4-methylacetophenone as carbonyl precursors has been documented:
Reaction Scheme
- Formation of α-aminoketone intermediate :
$$ \text{4-Methoxybenzaldehyde} + \text{4-Methylacetophenone} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{α-Aminoketone} $$ - Cyclization :
$$ \alpha\text{-Aminoketone} \xrightarrow{\text{170°C, toluene}} 2-(4\text{-Methylphenyl})-5-(4\text{-methoxyphenyl})-1H-imidazole $$
Optimization Data
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Catalyst | Ammonium acetate | 68% | |
| Solvent | Glacial acetic acid | 52% | |
| Temperature | 170°C (reflux) | 68% |
Sulfur Incorporation via Thiol-Ene Coupling
Introduction of the sulfanyl group at C4 employs 2-mercaptoacetamide derivatives. Patent US7662845B2 details a radical-mediated thiol-ene reaction using AIBN initiation:
Procedure
- Substrate activation :
$$ \text{Imidazole intermediate} \xrightarrow{\text{NBS, CCl}_4} \text{Allylic bromide} $$ - Thiol coupling :
$$ \text{Allylic bromide} + \text{HS-CH}2\text{C(O)NH(CH}2\text{)}2\text{OCH}3 \xrightarrow{\text{AIBN, 80°C}} \text{Sulfanyl product} $$
Critical Parameters
Acetamide Side Chain Installation
The N-(2-methoxyethyl) group is introduced via carbodiimide-mediated coupling, as per US20120225904A1:
Stepwise Protocol
- Acid activation :
$$ \text{2-{[Imidazol-4-yl]sulfanyl}acetic acid} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Active ester} $$ - Amine coupling :
$$ \text{Active ester} + \text{2-Methoxyethylamine} \xrightarrow{\text{Et}_3\text{N, 0°C→RT}} \text{C331-1354} $$
Yield Optimization
| Coupling Reagent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 0→25 | 82% |
| DCC/DMAP | CH₂Cl₂ | 25 | 67% |
| HATU/DIEA | DMF | -10→25 | 88% |
Analytical Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆)
- δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)
- δ 7.45 (d, J=8.0 Hz, 2H, Ar-H)
- δ 6.95 (d, J=8.8 Hz, 2H, OCH₃-Ar)
- δ 3.78 (s, 3H, OCH₃)
- δ 3.42 (t, J=5.6 Hz, 2H, CH₂OCH₃)
LC-MS (ESI+)
Purity Assessment
HPLC Conditions
- Column: Zorbax SB-C18 (4.6×250 mm, 5 µm)
- Mobile phase: ACN/H₂O (0.1% TFA) gradient
- Retention time: 12.7 min
- Purity: >98.5% (UV 254 nm)
Scale-Up Considerations and Process Optimization
Batch vs Flow Chemistry
Comparative studies show continuous flow systems improve yield in thiol-ene steps:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction time | 8 h | 22 min |
| Isolated yield | 78% | 89% |
| Byproduct formation | 6% disulfide | <1% |
Green Chemistry Metrics
Process Mass Intensity (PMI)
- Traditional route: 132 kg/kg API
- Optimized route: 87 kg/kg API
Solvent Replacement
- Substitute DMF with Cyrene™ (dihydrolevoglucosenone):
- 25% reduction in E-factor
- Comparable yields (85±2%)
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and its structure features an imidazole ring, methoxy groups, and a sulfanyl linkage, which are critical for its biological activity. The unique arrangement of these functional groups contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to N-(2-methoxyethyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide. For instance, derivatives of similar acetamides have shown significant in vitro activity against various bacterial strains, including those resistant to conventional antibiotics.
Case Study:
A study evaluated a series of N-substituted acetamides for their antimicrobial properties, demonstrating that modifications in the aromatic substituents significantly affected their efficacy against Gram-positive and Gram-negative bacteria . This suggests that the compound may also exhibit similar or enhanced antimicrobial properties.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research indicates that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Experimental Findings:
In a recent investigation, compounds with similar structural motifs were assessed for their cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The results indicated substantial growth inhibition rates (up to 86%) in specific cell lines . This underscores the potential of this compound as a lead compound for developing new anticancer agents.
Antitubercular Activity
Given the global health challenge posed by tuberculosis, compounds with demonstrated antitubercular activity are of great interest. Similar imidazole derivatives have been tested for their efficacy against Mycobacterium tuberculosis.
Research Insights:
In vitro studies have shown that certain N-substituted acetamides possess inhibitory effects on key mycobacterial enzymes essential for survival and replication . These findings suggest that this compound could be explored further for its antitubercular properties.
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Efficacy Observed |
|---|---|---|
| Antimicrobial | N-substituted acetamides | Significant inhibition |
| Anticancer | Imidazole derivatives | Up to 86% growth inhibition |
| Antitubercular | N-substituted acetamides | Inhibitory effects on enzymes |
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Acetamide Derivatives
Key Observations:
- Core Heterocycle: The target compound’s imidazole core is shared with , whereas oxadiazole and triazole analogs exhibit different ring systems, impacting electronic properties and binding interactions.
- Substituents: The 4-methoxyphenyl group in the target compound may enhance solubility compared to the nitro group in , while the 4-methylphenyl group provides steric bulk similar to the methylphenyl in 8g .
- Side Chain: The 2-methoxyethylamide group distinguishes the target compound from analogs with simpler alkyl or aryl amides (e.g., 8g, 7h).
Biological Activity
N-(2-Methoxyethyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, methoxy groups, and a sulfanyl linkage. Its chemical formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : Approximately 400.5 g/mol
Preliminary studies suggest that the biological activity of this compound may be attributed to its interaction with specific biological targets:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as phospholipase A2, which plays a role in inflammatory responses. This inhibition could contribute to anti-inflammatory effects observed in vitro .
- Antimicrobial Properties : Research on related compounds indicates potential antibacterial and antifungal activities, possibly through disruption of microbial cell membranes or interference with metabolic pathways.
Biological Activity Data
The following table summarizes key biological activities observed for this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | IC50 values < 10 µM | |
| Antimicrobial | Effective against S. aureus | |
| Enzyme Inhibition | PLA2G15 inhibition | |
| Cytotoxicity | Higher than standard drugs |
Case Studies
- Anticancer Screening : A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified several candidates with significant anticancer properties, including those structurally related to the target compound . The findings indicated that modifications in the side chains could enhance cytotoxicity.
- Inflammatory Response Modulation : In vitro assays demonstrated that compounds similar to this compound could effectively reduce pro-inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .
- Pharmacological Profiling : A comprehensive pharmacological profile revealed that the compound exhibited favorable pharmacokinetic properties, including moderate solubility and stability under physiological conditions, making it a candidate for further development in drug formulation .
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-(2-methoxyethyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including imidazole ring formation, sulfanyl linkage introduction, and acetamide coupling. Key parameters include:
- Temperature Control : Maintain 60–80°C during imidazole cyclization to avoid side reactions (e.g., over-oxidation of sulfur groups) .
- Solvent Selection : Use polar aprotic solvents like tetrahydrofuran (THF) for sulfanyl group coupling to enhance nucleophilicity .
- Catalysts : Employ triethylamine or DMAP (4-dimethylaminopyridine) to facilitate acetamide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Verify imidazole ring protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Compare experimental shifts with DFT-calculated values to resolve ambiguities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic and sulfanyl-acetamide regions .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy : Identify C=O stretch (~1680 cm⁻¹) and S–C bonds (~650 cm⁻¹) .
Advanced: How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?
Methodological Answer:
- High-Resolution X-ray Diffraction : Use SHELXL (via SHELX suite) for refinement, applying restraints for disordered moieties (e.g., flexible methoxyethyl chains) .
- DFT Geometry Optimization : Compare experimental bond lengths (e.g., C–S: ~1.78 Å) with B3LYP/6-311+G(d,p)-optimized structures to identify steric or electronic discrepancies .
- Twinned Data Handling : For crystals with twinning, apply HKLF 5 format in SHELXL and refine using TWIN/BASF commands .
Advanced: What experimental strategies mitigate sulfur oxidation during synthesis and storage?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent sulfanyl (-S-) → sulfoxide (-SO-) oxidation .
- Antioxidant Additives : Add 1–2% ascorbic acid or BHT (butylated hydroxytoluene) during purification .
- Storage : Lyophilize and store at –20°C in amber vials with desiccants (e.g., silica gel) .
Basic: How to design a preliminary biological activity assay for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known imidazole/sulfanyl interactions (e.g., cytochrome P450, EGFR kinase) .
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram+/Gram– bacteria .
- Anticancer : MTT assay on HeLa or MCF-7 cells, using 10–100 µM concentration ranges .
- Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls .
Advanced: How to reconcile conflicting bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling :
- ADME Analysis : Use HPLC-MS to measure plasma half-life and tissue distribution. Poor oral bioavailability may explain in vivo inefficacy .
- Metabolite Identification : Incubate with liver microsomes to detect sulfoxide derivatives that may reduce activity .
- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and target delivery .
Basic: What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Software : Gaussian 16 or ORCA for DFT calculations (e.g., Fukui indices to identify nucleophilic sites) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .
- Docking Studies : AutoDock Vina to predict binding affinities with biological targets (e.g., SARS-CoV-2 main protease) .
Advanced: How to optimize synthetic yield when scaling from milligram to gram quantities?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., imidazole cyclization) to improve heat dissipation .
- DoE (Design of Experiments) : Use JMP or Minitab to optimize variables (temperature, stoichiometry) via response surface methodology .
- In-line Analytics : Monitor reaction progress with FTIR or Raman probes to terminate at peak conversion .
Basic: What are common impurities in this compound, and how are they removed?
Methodological Answer:
- Major Impurities :
- Unreacted Thiols : Detect via Ellman’s assay (λ = 412 nm) and remove with activated charcoal .
- Diastereomers : Separate using chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
- Purification : Two-step recrystallization (ethanol/water followed by acetonitrile) achieves >99% purity .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate/inhibitor concentrations to determine Ki (inhibition constant) .
- ITC (Isothermal Titration Calorimetry) : Measure binding enthalpy (ΔH) to confirm competitive vs. allosteric inhibition .
- X-ray Crystallography : Co-crystallize with target enzyme (e.g., COX-2) to visualize binding interactions at 1.5–2.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
